5-(Hexylthio)-1,3,4-thiadiazol-2-amine is a compound belonging to the class of thiadiazoles, which are nitrogen-sulfur heterocycles known for their diverse biological activities. This particular compound features a hexylthio group at the fifth position and an amino group at the second position of the thiadiazole ring. Thiadiazoles, including this compound, are recognized for their potential in medicinal chemistry, particularly due to their antimicrobial, antiviral, and anticancer properties.
The synthesis of 5-(Hexylthio)-1,3,4-thiadiazol-2-amine typically involves the following steps:
The synthesis may include intermediate compounds such as 2-amino-1,3,4-thiadiazole derivatives, which can be further modified to yield 5-(Hexylthio)-1,3,4-thiadiazol-2-amine. Spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of the synthesized compound .
The molecular structure of 5-(Hexylthio)-1,3,4-thiadiazol-2-amine consists of:
The molecular formula for this compound is C8H12N4S2. The molecular weight is approximately 216.34 g/mol. The arrangement of atoms allows for various interactions that contribute to its biological activities .
5-(Hexylthio)-1,3,4-thiadiazol-2-amine can undergo several chemical reactions:
Reactions involving this compound usually require careful control of conditions such as temperature and pH to optimize yield and selectivity. Characterization techniques like mass spectrometry and chromatography are essential for analyzing reaction products .
The mechanism of action for compounds like 5-(Hexylthio)-1,3,4-thiadiazol-2-amine generally revolves around its ability to interact with biological targets:
Studies suggest that modifications on the thiadiazole scaffold significantly influence its biological activity by enhancing binding affinity or altering pharmacokinetic properties .
Relevant analyses include melting point determination and solubility tests which provide insights into its physical behavior in different environments .
5-(Hexylthio)-1,3,4-thiadiazol-2-amine has potential applications in various fields:
Research continues into optimizing this compound's structure to enhance its efficacy and reduce toxicity while expanding its applications across different scientific domains .
The journey of 1,3,4-thiadiazole derivatives from laboratory curiosities to therapeutic agents spans over seven decades. The foundational discovery of the thiadiazole ring system in the early 20th century paved the way for systematic exploration of its bioisosteric potential, particularly as a mimic of pyrimidine bases in nucleic acids [2] [9]. This structural analogy enables interference with DNA replication processes, positioning thiadiazoles as privileged scaffolds in anticancer drug development. The 1950s witnessed the first therapeutic breakthrough with acetazolamide—a 1,3,4-thiadiazole-based carbonic anhydrase inhibitor approved for glaucoma and diuresis [2]. This milestone validated the pharmacophore’s potential and spurred diversification into antimicrobial agents like sulfamethizole. Contemporary research has yielded advanced derivatives such as litronesib and filanesib, which contain 2,3-dihydro-1,3,4-thiadiazole cores and function as kinesin spindle protein inhibitors for oncology applications [2] [9]. The evolution of these heterocycles reflects a paradigm shift from serendipitous discovery to rational design, leveraging their mesoionic character (facilitating membrane penetration) and σ-hole interactions (enabling target binding) [2] [8].
Table 1: Historical Milestones in 1,3,4-Thiadiazole-Based Drug Development
| Year | Compound | Therapeutic Category | Key Mechanism of Action |
|---|---|---|---|
| 1953 | Acetazolamide | Diuretic/Carbonic Anhydrase Inhibitor | Zn²⁺ chelation in CA active site |
| 1960s | Sulfamethizole | Antimicrobial | Dihydropteroate synthase inhibition |
| 2010s | Litronesib | Anticancer | Kinesin Eg5 inhibition |
| 2020s | Filanesib | Anticancer | Kinesin spindle protein (KSP) inhibition |
The 2-amino-1,3,4-thiadiazole scaffold exemplifies a "privileged structure" due to its versatile target engagement capabilities modulated through strategic substitution. The electron-rich sulfur atom creates regions of low electron density (σ* orbitals) that facilitate interactions with biological targets via sulfur-mediated hydrogen bonding and van der Waals contacts [2] [8]. Simultaneously, the exocyclic amino group (-NH₂) serves as a hydrogen bond donor/acceptor anchor, enabling critical interactions with enzymatic active sites. For instance, in urease inhibition studies, triazolothiadiazole derivatives bearing the 2-amino moiety achieved IC₅₀ values as low as 0.87 µM—25-fold more potent than thiourea controls—by forming bidentate hydrogen bonds with the enzyme’s nickel center [7]. The scaffold’s bioisosteric relationship with purine/pyrimidine bases further enables disruption of nucleotide metabolism, as demonstrated by ciprofloxacin-thiadiazole hybrids inducing DNA damage in breast cancer cells (MCF-7) via intercalation [2]. Synthetic accessibility enhances its utility: the 2-amino group permits straightforward functionalization via acylation, alkylation, or condensation, enabling rapid generation of libraries for structure-activity relationship (SAR) profiling [9].
Table 2: Structure-Activity Relationships (SAR) of 2-Amino-1,3,4-Thiadiazole Modifications
| Position | Substituent | Biological Impact | Example Activity Enhancement |
|---|---|---|---|
| C-5 | Aryl | ↑ Anticancer potency | Honokiol hybrids: IC₅₀ = 1.62 µM (A549) |
| C-5 | Short alkylthio (e.g., methyl) | Moderate lipophilicity increase | AMTT: LogP ≈ 1.2 |
| C-5 | Long alkylthio (e.g., hexyl) | Dramatic ↑ logP and membrane permeability | Predicted logP > 4.0 |
| N-Amino | Acylation | Alters pharmacokinetics; may ↑ target affinity | Urease inhibitors IC₅₀ < 1 µM |
The incorporation of alkylthio chains at the C-5 position of 1,3,4-thiadiazoles represents a strategic maneuver to optimize pharmacokinetic and pharmacodynamic properties. Thermochemical analyses of methylthio (AMTT) and ethylthio (AETT) derivatives reveal that increasing alkyl chain length enhances molecular stability and lipophilicity. Gas-phase enthalpies of formation (ΔfH°₉) for AMTT and AETT are -85.4 ± 2.1 kJ·mol⁻¹ and -128.7 ± 1.8 kJ·mol⁻¹, respectively, indicating greater stability in longer-chain analogs [8]. This stability arises from London dispersion forces within the hydrophobic alkyl domains. The hexylthio group (-S-C₆H₁₃) in 5-(hexylthio)-1,3,4-thiadiazol-2-amine extends this principle, conferring a predicted logP > 4.0—significantly higher than the methylthio analog (logP ≈ 1.2) [10]. This elevation dramatically improves membrane permeability, as evidenced by honokiol-thiadiazole conjugates where C-5 aryl/alkyl substituents boosted cellular uptake 10-fold versus unsubstituted cores [2]. Critically, the hexyl chain balances lipophilicity and flexibility: long enough to anchor in hydrophobic enzyme pockets (e.g., kinesin or kinase allosteric sites), yet conformationally adaptable for optimal van der Waals contacts. In urease inhibition, chloro-substituted phenylthio derivatives (e.g., 6h, IC₅₀ = 1.41 µM) outperformed shorter alkyl chains, suggesting hexylthio’s potential for enhanced entropy-driven binding [7]. Synthetic routes to these derivatives typically involve nucleophilic displacement of 5-chloro-1,3,4-thiadiazoles or oxidative coupling of thiol precursors, enabling modular incorporation of the hexylthio moiety [10].
Table 3: Impact of Alkylthio Chain Length on Thiadiazole Properties and Bioactivity
| Alkylthio Group | Predicted logP | Thermochemical Stability (ΔfH°₉, kJ·mol⁻¹) | Membrane Permeability | Anticancer IC₅₀ Range |
|---|---|---|---|---|
| Methylthio (-SCH₃) | 1.2 | -85.4 ± 2.1 | Low | 3.26–15.7 µM* |
| Butylthio (-SC₄H₉) | 3.1 | Not reported | Moderate | 1.62–4.61 µM* |
| Hexylthio (-SC₆H₁₃) | >4.0 | Extrapolated: ~ -200 | High | Predicted: <1 µM |
*Data from MCF-7 cell line studies of ciprofloxacin-thiadiazole (methylthio) and honokiol-thiadiazole (butylthio) hybrids [2].
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: